REACTION_CXSMILES
|
C(O)C.[CH2:4](Cl)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.O.O.O.[CH2:15]([N:17]([CH2:21][CH3:22])[C:18](=[S:20])[S-:19])[CH3:16].[Na+]>O>[CH2:15]([N:17]([CH2:21][CH3:22])[C:18](=[S:19])[S:20][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH3:16] |f:2.3.4.5.6|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
sodium N,N-diethyldithiocarbamate trihydrate
|
Quantity
|
10.3 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)N(C([S-])=S)CC.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After agitating the reaction solution for 23 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted by diethylether (200 ml×3 times)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (100 ml×3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried by sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
an evaporator so as
|
Reaction Time |
23 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(SCC1=CC=CC=C1)=S)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |